molecular formula C8H5F11O B3041139 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene CAS No. 261760-08-1

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene

Cat. No. B3041139
CAS RN: 261760-08-1
M. Wt: 326.11 g/mol
InChI Key: RYUIEKVXZQICBY-NSCUHMNNSA-N
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Description

“4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” is a chemical compound with the molecular formula C8H5F11O . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C8H5F11O . Unfortunately, the specific details about its molecular structure are not available in the search results.

Scientific Research Applications

Fluorination Processes

  • Direct Gas-Phase Fluorination : Research on the direct gas-phase fluorination of hexafluoropropene trimers, such as perfluoro-3-ethyl-2,4-dimethyl-pent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene, has been conducted. This process, involving temperatures of 130–150 °C and the use of copper and nickel, results in the formation of stable perfluororadicals (Novikova, Zakharov, & Denisov, 1992).

Material Synthesis

  • Creation of Low Surface Energy Materials : Tetrafluoro-4-(heptafluoropropoxy) compounds have been used in the synthesis of highly fluorinated styrene-based materials, such as TF(F5)S and TF(F15)S, using atom transfer radical polymerization. These materials exhibit low surface energy, making them potentially useful for various applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Chemical Synthesis and Reactions

  • Ene Reactions and Formation of Hydroxylamines : Ene reactions of trifluoronitrosomethane with various olefins, including 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy) compounds, have been studied. These reactions lead to the formation of N-alkenyl-N-trifluoromethylhydroxylamines, expanding the range of chemical synthesis possibilities (Barlow, Haszeldine, & Murray, 1980).
  • Isomerization and NMR Spectroscopy : The isomerization of perfluoro(5-vinyloxy)pent-1-ene, a related compound, has been examined, revealing insights into the behavior of such compounds under the action of potassium and cesium fluoride. This research is important for understanding the chemical behavior of fluorinated compounds (Lebedev, Barinov, Berenblit, Plashkin, & Gubanov, 2013).

Environmental and Biological Studies

  • Microbial Cleavage of C-F Bonds in PFASs : Studies have been conducted on the microbial cleavage of C-F bonds in per- and polyfluoroalkyl substances (PFASs), including compounds similar to 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-ene. This research is crucial for understanding the environmental fate and bioremediation strategies for PFASs (Yu, Zhang, Li, Ren, Liu, & Men, 2019).

Safety and Hazards

The safety and hazards associated with “4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene” are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information.

properties

IUPAC Name

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUIEKVXZQICBY-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
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Reactant of Route 6
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